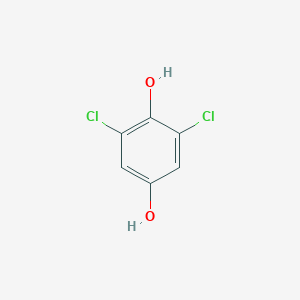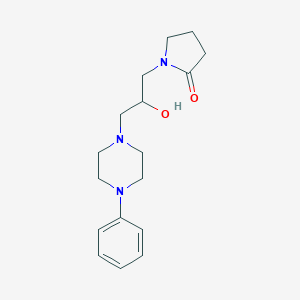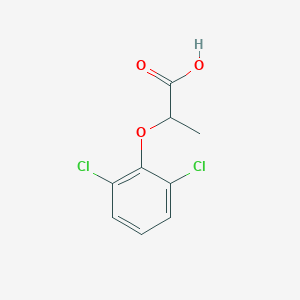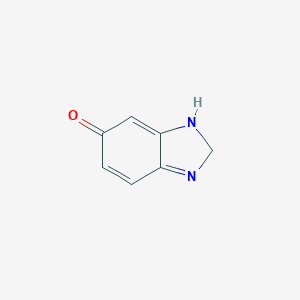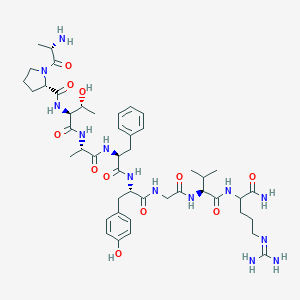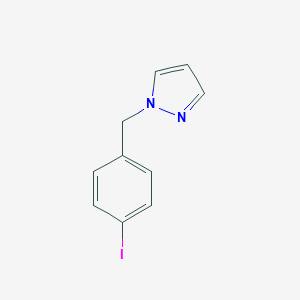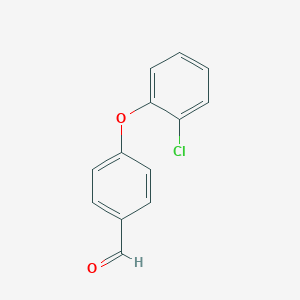
Teuquadrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teuquadrin B is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. It is a tetrapeptide that has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
Mechanism Of Action
Teuquadrin B exerts its effects by binding to specific receptors on the surface of cells. It has been found to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Teuquadrin B has also been found to disrupt the cell membrane, leading to cell death in certain organisms.
Biochemical And Physiological Effects
Teuquadrin B has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, Teuquadrin B has been found to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
Teuquadrin B has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using various methods. Furthermore, it has been found to have unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. However, Teuquadrin B also has some limitations. It can be expensive to synthesize, and its effects can be difficult to measure in certain experiments.
Future Directions
There are several future directions for the study of Teuquadrin B. One area of research is the development of novel drug delivery systems using Teuquadrin B. It has been found to have the ability to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, the study of Teuquadrin B in the inhibition of certain enzymes and protein-protein interactions could lead to the development of new drugs for various diseases. Finally, the study of Teuquadrin B in the treatment of inflammatory diseases could lead to the development of new therapies for these conditions.
Conclusion:
Teuquadrin B is a tetrapeptide that has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have unique biochemical and physiological effects, including antimicrobial, anticancer, and antifungal properties. Teuquadrin B has been synthesized using various methods, including SPPS and LPPS. Furthermore, Teuquadrin B has several advantages for lab experiments, including stability under a wide range of conditions and unique effects. However, it also has some limitations, including the expense of synthesis and difficulty in measuring its effects in certain experiments. Finally, there are several future directions for the study of Teuquadrin B, including the development of novel drug delivery systems and the study of its effects on enzyme inhibition and protein-protein interactions.
Synthesis Methods
Teuquadrin B can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS involves the use of a solid support, such as resin, to which the first amino acid is attached. The subsequent amino acids are added one at a time, with each addition protected by a temporary protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. LPPS involves the use of a liquid-phase reaction, where the amino acids are added in a solution and protected by temporary protecting groups. The peptide chain is then purified using various methods, such as chromatography.
Scientific Research Applications
Teuquadrin B has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antifungal properties. It has also been used in the development of novel drug delivery systems due to its ability to penetrate cell membranes. Furthermore, Teuquadrin B has been used in the study of protein-protein interactions and has been found to inhibit the activity of certain enzymes.
properties
CAS RN |
152273-11-5 |
|---|---|
Product Name |
Teuquadrin B |
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(12S)-5'-(furan-3-yl)-10-methyl-2',3-dioxospiro[2-oxatricyclo[6.3.1.04,12]dodecane-9,3'-oxolane]-12-yl]methyl acetate |
InChI |
InChI=1S/C22H26O7/c1-12-8-18-22(11-27-13(2)23)15(19(24)29-18)4-3-5-17(22)21(12)9-16(28-20(21)25)14-6-7-26-10-14/h6-7,10,12,15-18H,3-5,8-9,11H2,1-2H3/t12?,15?,16?,17?,18?,21?,22-/m1/s1 |
InChI Key |
JDOMQBSSCDNCMN-LUHFWGALSA-N |
Isomeric SMILES |
CC1CC2[C@@]3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
SMILES |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
Canonical SMILES |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
synonyms |
teuquadrin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
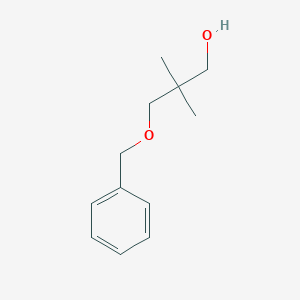
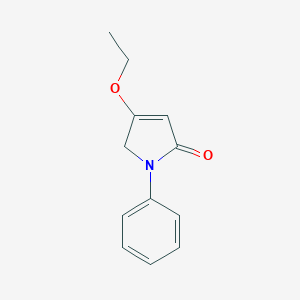
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

